![molecular formula C20H21N3O4 B2864378 1'-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1705338-45-9](/img/structure/B2864378.png)
1'-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a complex organic compound that features a unique spiro structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the pyrimidinone and piperidinone moieties, contributes to its diverse reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyrimidinone intermediate, which is then coupled with an isobenzofuran derivative under specific conditions to form the spiro compound. Key steps include:
Formation of the Pyrimidinone Intermediate: This can be achieved through the condensation of appropriate aldehydes and amines, followed by cyclization.
Spiro Compound Formation: The pyrimidinone intermediate is reacted with an isobenzofuran derivative in the presence of a suitable catalyst to form the spiro structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
1’-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) and platinum oxide (PtO2) can facilitate various reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1’-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure and functional groups make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its spiro structure could be useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, providing insights into biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1’-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-1,4-dihydropyridine Derivatives: These compounds share the pyrimidinone moiety and exhibit similar reactivity and biological activity.
Spiro Compounds:
Uniqueness
1’-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is unique due to its combination of a pyrimidinone moiety with a spiro structure, which is not commonly found in other compounds
Properties
IUPAC Name |
1'-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-13-14(2)21-12-23(18(13)25)11-17(24)22-9-7-20(8-10-22)16-6-4-3-5-15(16)19(26)27-20/h3-6,12H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEUAZNIVOXKBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-Chlorophenyl)-3-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]urea](/img/structure/B2864295.png)
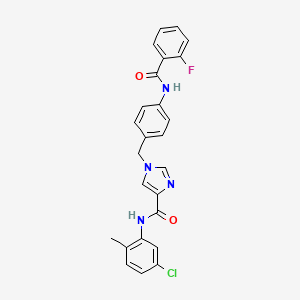
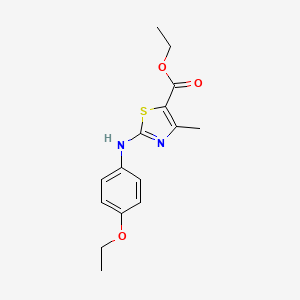
![2-[(4-fluorophenyl)sulfanyl]-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2864303.png)
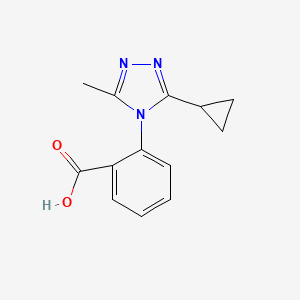
![2,5-dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]furan-3-carboxamide](/img/structure/B2864306.png)
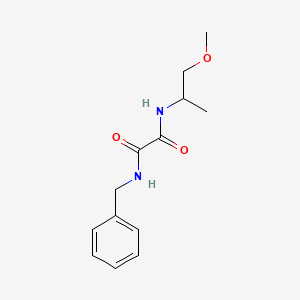
![N-[[4-(2-Aminoethyl)phenyl]methyl]-2,4,6-trimethyloxane-4-carboxamide;hydrochloride](/img/structure/B2864310.png)
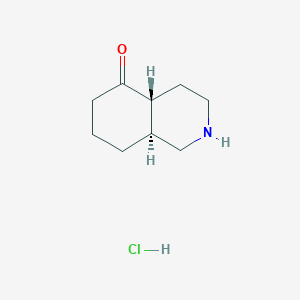
![N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide](/img/structure/B2864313.png)
![4-[butyl(ethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide](/img/structure/B2864314.png)
![7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol](/img/structure/B2864315.png)
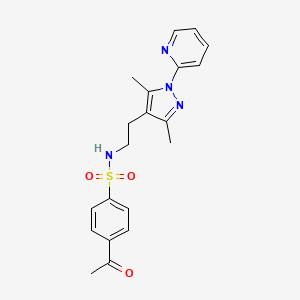
![4-fluoro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2864318.png)
